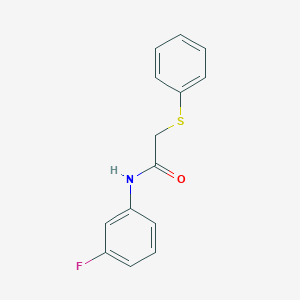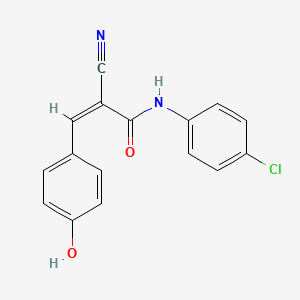![molecular formula C14H18BrNO2 B5808171 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine, also known as BRDMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of COX-2 by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine leads to a reduction in the production of prostaglandins, which are involved in inflammation. This makes 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine a potential candidate for the treatment of inflammatory diseases such as arthritis. The inhibition of HDACs by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine leads to changes in gene expression, which can have various effects on the body depending on the specific genes affected.
Advantages and Limitations for Lab Experiments
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, one limitation of using 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is that it may not be selective enough in its inhibition of certain enzymes and proteins, leading to potential off-target effects.
Future Directions
There are several potential future directions for the use of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine in scientific research. One area of interest is in the development of new anti-inflammatory drugs based on the inhibition of COX-2. Another potential area of research is in the development of new antibiotics based on the inhibition of bacterial growth by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine. Additionally, further studies are needed to better understand the effects of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine on gene expression and its potential applications in the treatment of various diseases.
Synthesis Methods
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form 1-(4-bromo-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with pyrrolidine to form the final product, 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine.
Scientific Research Applications
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that it has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZXHPEQDPVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
